(1S,2S)-2-Propylcyclopropan-1-amine
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Overview
Description
(1S,2S)-2-Propylcyclopropan-1-amine is a chiral cyclopropane derivative with a propyl group attached to the second carbon and an amine group attached to the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-Propylcyclopropan-1-amine can be achieved through several methods:
Alkylation of Glycine Equivalents: This method involves the alkylation of glycine equivalents with 1,2-electrophiles.
Intramolecular Cyclization: This approach uses γ-substituted amino acid derivatives to form the cyclopropane ring.
Alkene Cyclopropanation: This method involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized versions of the above-mentioned synthetic routes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-Propylcyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropane oxides, while reduction can produce different amine derivatives.
Scientific Research Applications
(1S,2S)-2-Propylcyclopropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of (1S,2S)-2-Propylcyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-Cyclohexane-1,2-diamine: Another chiral cyclopropane derivative with similar structural features.
(1S,2S)-2-Phenylcyclopropanecarboxylates: These compounds share the cyclopropane ring structure and are used in similar applications.
Uniqueness
(1S,2S)-2-Propylcyclopropan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group and amine functionality make it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C6H13N |
---|---|
Molecular Weight |
99.17 g/mol |
IUPAC Name |
(1S,2S)-2-propylcyclopropan-1-amine |
InChI |
InChI=1S/C6H13N/c1-2-3-5-4-6(5)7/h5-6H,2-4,7H2,1H3/t5-,6-/m0/s1 |
InChI Key |
XNPZNZSQFBQSTE-WDSKDSINSA-N |
Isomeric SMILES |
CCC[C@H]1C[C@@H]1N |
Canonical SMILES |
CCCC1CC1N |
Origin of Product |
United States |
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